molecular formula C4H10ClNO2S B3135728 3-Mercapto-2-(methylamino)propanoic acid hydrochloride CAS No. 403804-61-5

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B3135728
CAS No.: 403804-61-5
M. Wt: 171.65 g/mol
InChI Key: SFZVXTJDDOYGIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-cysteine Hydrochloride, is primarily used as an intermediate in the preparation of analogs of pyochelin . Pyochelin is a siderophore produced by Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans . Siderophores are iron-chelating compounds that are secreted by microorganisms and plants, and play a crucial role in controlling the bioavailability of iron, which is essential for growth and survival .

Mode of Action

Pyochelin and its analogs have the ability to bind Fe ions and facilitate their uptake by Pseudomonas aeruginosa .

Biochemical Pathways

The compound likely participates in the iron acquisition pathways of Pseudomonas aeruginosa through its involvement in the synthesis of pyochelin analogs . Iron acquisition is a vital process for many bacteria, including Pseudomonas aeruginosa, and siderophores like pyochelin play a key role in this process .

Result of Action

The primary result of the action of this compound is the synthesis of pyochelin analogs . These analogs can chelate iron ions, facilitating their uptake by Pseudomonas aeruginosa . This can influence the growth and survival of these bacteria.

Action Environment

The action of this compound is likely to be influenced by environmental factors such as the presence of iron ions and the pH of the environment. The compound is air sensitive and hygroscopic , indicating that it may be unstable in the presence of air and moisture. It should be stored under an inert atmosphere and in a freezer at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercapto-2-(methylamino)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercapto-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both a thiol and a methylamino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVXTJDDOYGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CS)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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